N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJHCJGCSOMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzothiazole ring, followed by its attachment to a phenyl ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
- 2-aminobenzothiazole derivatives
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is unique due to its specific structural features, such as the pentyloxy group and the benzamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, a compound featuring a benzothiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.6 g/mol. The compound's structure includes a benzothiazole core linked to a pentyloxy group, which influences its lipophilicity and biological membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O2S |
| Molecular Weight | 408.6 g/mol |
| IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone |
| InChI Key | SNDMSXOIBMWLLK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Introduction of the Pentyloxy Group : Acylation of the piperidine nitrogen with 4-(pentyloxy)benzoyl chloride under basic conditions.
These synthetic routes allow for the introduction of various substituents that can modulate the compound's biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound inhibited the growth of breast cancer cells by modulating apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival in oxidative stress conditions, possibly through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies
- Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was linked to increased apoptosis and decreased angiogenesis .
- Neurodegenerative Disease Study : A study involving SH-SY5Y neuroblastoma cells treated with the compound showed enhanced cell viability and reduced markers of oxidative stress, supporting its potential use in treating conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves Rh-catalyzed C–H amidation of 2-arylbenzo[d]thiazoles, as demonstrated in analogous compounds . Key steps include:
- Coupling of 2-arylbenzo[d]thiazole with a benzamide derivative under inert conditions.
- Optimization of temperature (80–120°C), solvent (e.g., dichloroethane or DMF), and catalyst loading (2–5 mol% Rh).
- Use of thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate formation .
Yield optimization strategies : - Gradual addition of coupling reagents to minimize side reactions.
- Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbons in the benzo[d]thiazole and benzamide moieties. The pentyloxy chain’s methylene protons appear at δ 1.2–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C25H23N2O2S: 427.1445) .
- Melting Point Analysis : Compare with literature values (e.g., 148–162°C for analogs) to assess purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiazole rings) influence biological activity, and what strategies can be employed to analyze structure-activity relationships (SAR)?
Key structural features affecting activity :
| Substituent Position | Functional Group | Observed Impact (Analog Studies) | Source |
|---|---|---|---|
| Benzamide para-position | –OCH2C5H11 (pentyloxy) | Enhanced lipophilicity and membrane permeability | |
| Thiazole C2 | Benzo[d]thiazole | Improved binding to enzymatic targets (e.g., kinases) | |
| Benzamide meta-position | Electron-withdrawing groups (e.g., –CF3) | Increased cytotoxicity in cancer cell lines |
Q. Methodological approaches for SAR :
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets).
- Dose-response assays : Measure IC50 values across modified analogs to quantify potency shifts .
Q. What experimental approaches are recommended to resolve contradictions in observed biological activities across different studies?
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Control experiments : Include solvent-only controls and reference inhibitors (e.g., cisplatin for cytotoxicity assays) to isolate compound-specific effects .
- Meta-analysis of structural analogs : Compare data from compounds with identical substituents but divergent activity to identify confounding factors (e.g., solubility differences) .
Q. How can researchers investigate the compound’s stability under various storage conditions and its degradation pathways?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative stress (3% H2O2), and thermal stress (40–60°C) for 24–72 hours .
- Analytical monitoring : Use HPLC-PDA to track degradation products and LC-MS to identify fragments (e.g., cleavage of the pentyloxy chain under acidic conditions) .
- Storage recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
